molecular formula C12H16OS B8322280 Thiobutyric acid S-(1-phenyl-ethyl)ester

Thiobutyric acid S-(1-phenyl-ethyl)ester

Cat. No.: B8322280
M. Wt: 208.32 g/mol
InChI Key: GAICOFHJBGCHLA-UHFFFAOYSA-N
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Description

Thiobutyric acid S-(1-phenylethyl) ester is a thioester derivative characterized by a sulfur atom replacing the oxygen in the ester group. Its structure comprises a butyric acid backbone with a thioester linkage to a 1-phenylethyl group. This compound is of interest in organic synthesis, pharmaceuticals, and materials science due to the reactivity of the thioester bond and the aromatic substituent, which may influence stability and biological activity.

Properties

Molecular Formula

C12H16OS

Molecular Weight

208.32 g/mol

IUPAC Name

S-(1-phenylethyl) butanethioate

InChI

InChI=1S/C12H16OS/c1-3-7-12(13)14-10(2)11-8-5-4-6-9-11/h4-6,8-10H,3,7H2,1-2H3

InChI Key

GAICOFHJBGCHLA-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)SC(C)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Thioesters

Thioesters share the general formula R–C(O)–S–R', where variations in R and R' groups dictate their physical, chemical, and functional properties. Below is a detailed comparison of thiobutyric acid S-(1-phenylethyl) ester with key analogs:

Structural and Molecular Features
Compound Molecular Formula Molecular Weight (g/mol) Substituents (R') Key Structural Features
Thiobutyric acid S-(1-phenylethyl) ester C₁₂H₁₆OS 208.32 (calculated) 1-Phenylethyl Aromatic group enhances steric bulk
Methyl thiobutyrate C₅H₁₀OS 118.19 Methyl Simple aliphatic substituent
S-Ethyl trifluorothioacetate C₄H₅F₃OS 158.14 Ethyl + trifluoromethyl Electron-withdrawing CF₃ group

Notes:

  • The trifluoromethyl group in S-ethyl trifluorothioacetate increases electrophilicity, enhancing reactivity in nucleophilic acyl substitutions .
Physical Properties
Compound Boiling Point (°C) Solubility (Polarity) Stability
Thiobutyric acid S-(1-phenylethyl) ester Not reported Likely low in water High (aromatic shielding)
Methyl thiobutyrate ~90–95 (estimated) Moderate in organic solvents Moderate
S-Ethyl trifluorothioacetate 90.5 (lit.) Low in water, high in DCM Sensitive to moisture

Notes:

  • The boiling point of methyl thiobutyrate is extrapolated from similar thioesters (e.g., ethyl trifluorothioacetate boils at 90.5°C) .
  • The aromatic group in the target compound likely reduces volatility compared to methyl/ethyl analogs.

Reactivity Trends :

  • Electrophilicity : Trifluorothioacetate > Thiobutyrate derivatives (due to electron-withdrawing CF₃ group) .
  • Hydrolysis Resistance : Thiobutyric acid S-(1-phenylethyl) ester > Methyl thiobutyrate (steric protection by aryl group) .

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